N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
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Overview
Description
N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound featuring a thiazole ring and a hexahydrocyclohepta[b]indole structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Indole Structure: This step often involves nucleophilic substitution reactions where the thiazole ring is attached to the indole derivative.
Formation of the Hexahydrocyclohepta[b]indole Structure: This can be achieved through cyclization reactions, often using strong acids or bases as catalysts.
Final Coupling Reaction: The final step involves coupling the thiazole-indole intermediate with an appropriate carboxamide derivative under conditions such as reflux in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the indole structure can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring but differ in their biological activities and applications.
Indole Derivatives: Compounds such as indole-3-carbinol, which is found in cruciferous vegetables, have different biological effects and uses.
Uniqueness
N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its combined thiazole and indole structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler thiazole or indole derivatives.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3OS/c23-19(21-9-8-18-20-10-11-24-18)13-6-7-17-15(12-13)14-4-2-1-3-5-16(14)22-17/h6-7,10-12,22H,1-5,8-9H2,(H,21,23) |
InChI Key |
XHSABWOVYVTXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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